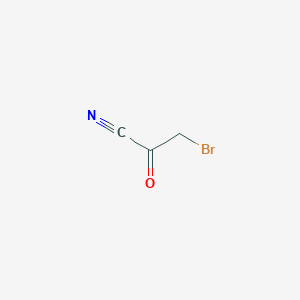
3-Bromo-2-oxopropanenitrile
概要
説明
3-Bromo-2-oxopropanenitrile is an organic compound with the molecular formula C₃H₂BrNO. It is a pale yellow liquid with a density of approximately 1.81 g/cm³
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-oxopropanenitrile can be synthesized through the bromination of 2-oxopropanenitrile. The reaction typically involves the use of bromine in the presence of a suitable solvent such as chloroform. The reaction conditions are generally mild, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
3-Bromo-2-oxopropanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 3-amino-2-oxopropanenitrile using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of 3-bromo-2-oxopropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: 3-alkoxy-2-oxopropanenitrile or 3-amino-2-oxopropanenitrile.
Reduction: 3-amino-2-oxopropanenitrile.
Oxidation: 3-bromo-2-oxopropanoic acid.
科学的研究の応用
3-Bromo-2-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-2-oxopropanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-oxopropanenitrile
- 3-Bromo-2-oxopropanoic acid
- 3-Chloro-2-oxopropanenitrile
Uniqueness
3-Bromo-2-oxopropanenitrile is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its ability to undergo nucleophilic substitution, reduction, and oxidation reactions makes it a versatile intermediate in the synthesis of various compounds .
生物活性
3-Bromo-2-oxopropanenitrile (CAS No. 70688-35-6) is an organic compound with significant potential in biological applications, particularly as an intermediate in the synthesis of acrylonitrile and as a reactive agent in biochemical assays. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C₃H₂BrNO
- Molecular Weight : 147.96 g/mol
- Appearance : Pale yellow liquid
- Solubility : Soluble in chloroform
This compound is characterized by its bromine atom and nitrile group, which contribute to its reactivity and biological activity. The compound forms phosphodiester adducts through reactions with nucleotides, highlighting its utility in biochemical research .
The biological activity of this compound can be attributed to several mechanisms:
- Formation of Phosphodiester Adducts : The compound reacts with nucleotides to form phosphodiester bonds, which are crucial in the structure of nucleic acids. This interaction may influence cellular processes such as DNA replication and repair.
- Enzyme Activation/Inhibition : It has been noted for its potential to act as an enzyme activator or inhibitor, affecting various biochemical pathways within cells .
- Cytotoxic Effects : The compound may induce cytotoxic effects through the generation of reactive intermediates upon reduction, which can interact with cellular components leading to cell death.
Anticancer Potential
The anticancer properties of related compounds have been investigated extensively. This compound's ability to form adducts with nucleotides suggests it may interfere with cancer cell proliferation by disrupting nucleic acid synthesis.
Case Studies and Research Findings
Research Applications
This compound serves multiple roles in scientific research:
- Synthesis Intermediate : Utilized in the production of acrylonitrile and other complex organic molecules.
- Biochemical Assays : Its ability to form adducts makes it valuable for studying enzyme kinetics and mechanisms.
- Drug Development : Investigated for its potential as a lead compound in developing new therapeutic agents targeting various diseases.
特性
IUPAC Name |
2-bromoacetyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-1-3(6)2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZEDXVXVVSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















